molecular formula C23H24N2O5 B5099006 ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE

ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE

Cat. No.: B5099006
M. Wt: 408.4 g/mol
InChI Key: SLLHYJKEHVXCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxycarbonyl, anilino, and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining smaller molecules to form the larger compound.

    Esterification: Formation of the ethoxycarbonyl group through the reaction of an alcohol with a carboxylic acid.

    Amination: Introduction of the anilino group through the reaction of an amine with an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE can be compared with similar compounds to highlight its uniqueness. Similar compounds include:

These comparisons help in understanding the unique features and potential advantages of this compound in various applications.

Properties

IUPAC Name

ethyl 4-(4-ethoxycarbonylanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-4-29-21(27)16-11-13-17(14-12-16)24-19-15-23(3,22(28)30-5-2)25(20(19)26)18-9-7-6-8-10-18/h6-15,24H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLHYJKEHVXCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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